molecular formula C6H6Cl2FN B2768721 4-(Chloromethyl)-3-fluoropyridine hydrochloride CAS No. 1357351-91-7

4-(Chloromethyl)-3-fluoropyridine hydrochloride

Cat. No.: B2768721
CAS No.: 1357351-91-7
M. Wt: 182.02
InChI Key: BPGSQKGZJGWAEJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-fluoropyridine hydrochloride is a chemical compound with the molecular formula C6H6Cl2FN It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-fluoropyridine hydrochloride typically involves the chloromethylation of 3-fluoropyridine. One common method includes the reaction of 3-fluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common to achieve high-quality product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-fluoropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide forms 4-azidomethyl-3-fluoro-pyridine, while oxidation with potassium permanganate yields 4-carboxyl-3-fluoro-pyridine .

Scientific Research Applications

4-(Chloromethyl)-3-fluoropyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-fluoropyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloromethyl-pyridine hydrochloride
  • 3-Fluoro-pyridine
  • 4-Bromomethyl-pyridine hydrobromide

Uniqueness

4-(Chloromethyl)-3-fluoropyridine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(chloromethyl)-3-fluoropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN.ClH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGSQKGZJGWAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357351-91-7
Record name 4-(chloromethyl)-3-fluoropyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

6.710 g (52.785 mmol) of (3-fluoropyridin-4-yl)methanol was put in 29 ml acetonitrile and heated to 50° C. Then a solution of 7.701 ml thionyl chloride in 14.5 ml acetonitrile was added dropwise and the reaction mixture was stirred for 4 h at 50° C. Then the reaction mixture was concentrated by evaporation and was co-distilled three times with dichloromethane. After drying under high vacuum, 10.27 g of the title compound was obtained, which was used in the next step without further purification.
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
7.701 mL
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
solvent
Reaction Step Two
Quantity
29 mL
Type
solvent
Reaction Step Three

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